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Compound of Interest

Compound Name: LDN-214117

Cat. No.: B608507

LDN-214117: A Comparative Analysis of Kinase
Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the
kinase selectivity of LDN-214117, supported by experimental data.

LDN-214117 is a potent, orally active, and brain-penetrant inhibitor of Activin receptor-like
kinase 2 (ALK2), a member of the transforming growth factor-beta (TGF-8) superfamily of type
| serine/threonine kinases.[1][2][3] It has demonstrated therapeutic potential in preclinical
models of diseases driven by aberrant ALK2 signaling, such as fibrodysplasia ossificans
progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][4][5] A critical aspect of its
preclinical evaluation is the characterization of its selectivity profile against a broad range of
kinases to anticipate potential off-target effects. This guide provides a comparative analysis of
the cross-reactivity of LDN-214117 against other kinases, based on available experimental
data.

Kinase Inhibition Profile of LDN-214117

The kinase selectivity of LDN-214117 has been evaluated using various biochemical and
cellular assays. The following table summarizes the inhibitory activity of LDN-214117 against
its primary target, ALK2, and a panel of other kinases.
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Kinase Target IC50 (nM) Assay Type Reference
ALK2 (ACVR1) 24 Biochemical [1]
ALK1 27 Biochemical [1]
TNIK Biochemical [6]
RIPK2 Biochemical [6]
ABL1 Biochemical [6]
ALKS 1,171 Biochemical [1]
ALKS 3,000 Biochemical [1]
BMP2 1,022 Cellular [1]
BMP4 960 Cellular [1]
BMP6 100 Cellular [1]
TGF-B1 16,000 Cellular [1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of

the kinase by 50%. A lower IC50 value indicates higher potency. Dashes indicate that while

inhibition was noted, a specific IC50 value was not provided in the cited source.

Kinome-wide screening has further elucidated the selectivity of LDN-214117. In a screen

against approximately 200 kinases at a concentration of 1 uM, LDN-214117 inhibited only 3.6%

of the kinases by more than 50%. The most significantly inhibited off-target kinases, after ALK2,

were identified as ABL1, RIPK2, and TNIK.[6] This demonstrates a reasonable kinome-wide
selectivity for LDN-214117.[6]

Experimental Protocols

The determination of the kinase inhibition profile of LDN-214117 involved the use of

established methodologies, primarily radioactive biochemical kinase assays and cell-based

assays such as the NanoBRET Target Engagement assay.

Radioactive Kinase Assay (General Protocol)
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This method directly measures the enzymatic activity of a kinase by quantifying the transfer of
a radiolabeled phosphate from ATP to a substrate.[7][8][9][10][11]

e Reaction Setup: Purified recombinant kinase is incubated with a specific substrate (e.g., a
peptide or protein) in a reaction buffer.

e Initiation: The kinase reaction is initiated by the addition of ATP, which includes a proportion
of radiolabeled [y-32P]JATP or [y-33P]ATP. The reaction is carried out at a controlled
temperature for a defined period.

e Quenching: The reaction is stopped, typically by the addition of a strong acid or by spotting
the reaction mixture onto a phosphocellulose membrane.

o Separation: The radiolabeled substrate is separated from the unreacted radiolabeled ATP.
This is commonly achieved by washing the phosphocellulose membrane, which binds the
substrate but not the free ATP.

o Detection and Quantification: The amount of radioactivity incorporated into the substrate is
measured using a scintillation counter or a phosphorimager.

o |C50 Determination: To determine the IC50 value, the assay is performed with varying
concentrations of the inhibitor (LDN-214117). The resulting data is plotted to calculate the
concentration at which 50% of the kinase activity is inhibited.
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Workflow for a typical radioactive kinase assay.
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NanoBRET™ Target Engagement Assay (General
Protocol)

This is a live-cell assay that measures the binding of an inhibitor to its target kinase. It relies on
Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged
kinase and a fluorescent tracer that binds to the kinase's active site.[12][13][14][15][16]

o Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the
kinase of interest fused to NanoLuc® luciferase.

» Assay Plating: The transfected cells are plated in a multi-well plate.

o Tracer and Inhibitor Addition: A cell-permeable fluorescent tracer that binds to the kinase is
added to the cells, followed by the test inhibitor (LDN-214117) at various concentrations.

o BRET Measurement: The substrate for NanoLuc® luciferase is added, and the BRET signal
is measured using a luminometer. The BRET signal is generated when the fluorescent tracer
is in close proximity to the NanoLuc®-tagged kinase.

o Competitive Displacement: The inhibitor competes with the fluorescent tracer for binding to
the kinase. Increased inhibitor binding leads to the displacement of the tracer and a
decrease in the BRET signal.

e |C50 Determination: The reduction in the BRET signal is measured across a range of
inhibitor concentrations to determine the IC50 value for target engagement in a cellular
environment.
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Workflow for the NanoBRET™ Target Engagement Assay.

Signaling Pathways of Key Off-Target Kinases

Understanding the signaling pathways of the key identified off-target kinases is crucial for
predicting potential pharmacological side effects.

ALK2 Signaling Pathway

ALK2 is a type | receptor for bone morphogenetic proteins (BMPs). Upon ligand binding, ALK2
forms a complex with a type Il BMP receptor, leading to its phosphorylation and activation.
Activated ALK2 then phosphorylates downstream SMAD proteins (SMAD1/5/8), which form a
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complex with SMAD4 and translocate to the nucleus to regulate the transcription of target
genes involved in processes like osteogenesis.[17][18][19][20]
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Simplified ALK2 signaling pathway.

TNIK, RIPK2, and ABL1 Signaling Pathways
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The primary off-target kinases of LDN-214117 are involved in diverse and critical cellular
signaling pathways.

e TNIK (TRAF2 and NCK interacting kinase): A serine/threonine kinase that is a key
component of the Wnt signaling pathway, which is crucial for cell proliferation and
development.[21][22][23][24][25]

» RIPK2 (Receptor-interacting serine/threonine-protein kinase 2): A critical mediator in the
innate immune response, acting downstream of NOD-like receptors to activate NF-kB and
MAPK signaling pathways.[26][27][28][29][30]

o ABL1 (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase
involved in various cellular processes, including cell growth, division, and adhesion.
Dysregulation of ABL1 is a hallmark of certain leukemias.[31][32][33][34][35]
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Overview of signaling pathways for key off-target kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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